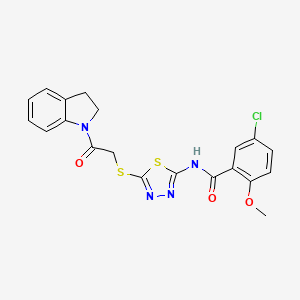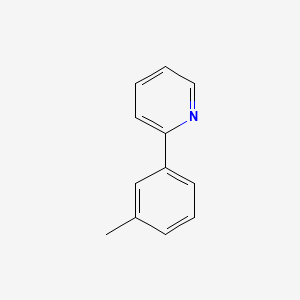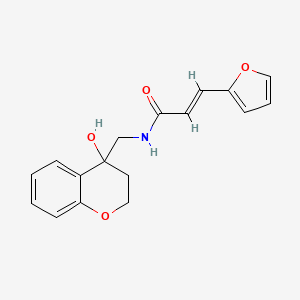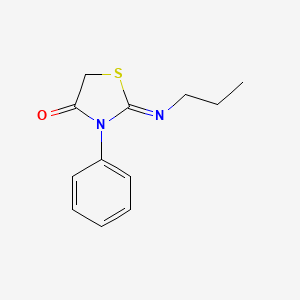
(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms, with a phenyl group and a propylimino group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one can be achieved through various methods. One common approach involves the reaction of α-enolic dithioesters with α-halohydroxamates under mild conditions. This method utilizes a regio- and stereoselective formal [3+2] cycloaddition pathway to form the thiazolidinone ring . Another method involves the reaction of aldehydes or ketones with primary amines to form Schiff bases, which are then cyclized to form thiazolidinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it has been shown to inhibit the formation of advanced glycation end-products, which are implicated in chronic diseases such as diabetes and cardiovascular diseases . The compound’s activity is often attributed to its ability to form stable complexes with metal ions or to interact with nucleophilic sites on proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-diones: Known for their antidiabetic properties.
Thiazolidin-4-ones: A broad class of compounds with diverse biological activities.
Thiazinan-4-ones: Similar structure but with different pharmacological properties.
Uniqueness
(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities. The presence of the phenyl and propylimino groups enhances its ability to interact with various biological targets, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
3-phenyl-2-propylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-8-13-12-14(11(15)9-16-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKYJCYKCWRQQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)CS1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
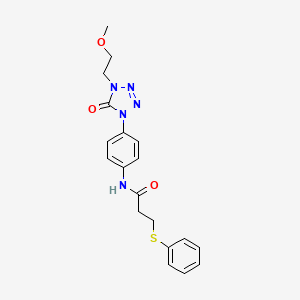
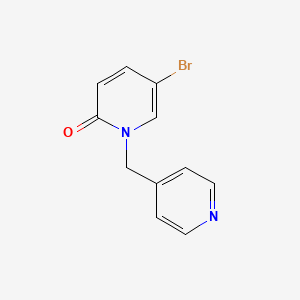
![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2367582.png)
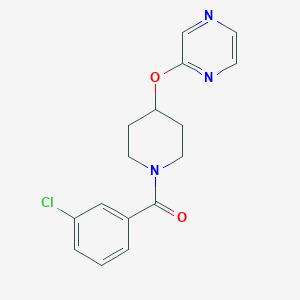
![2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide](/img/structure/B2367587.png)
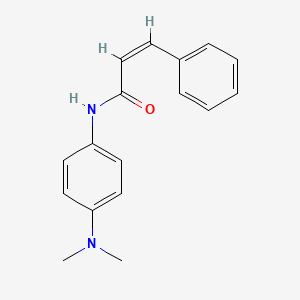
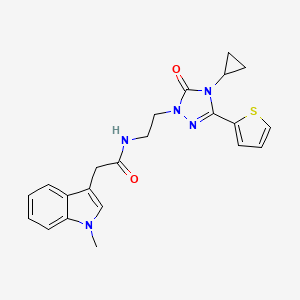
![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)
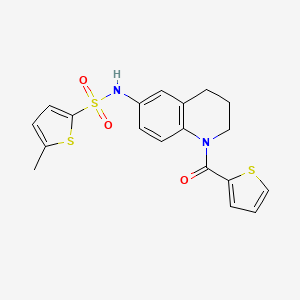
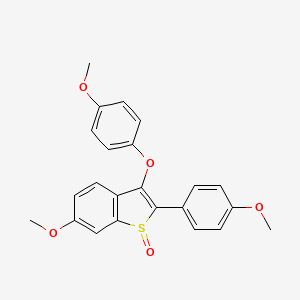
![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)
